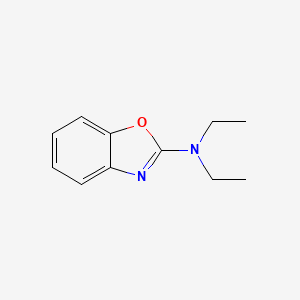

Benzoxazole, 2-(diethylamino)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoxazole, 2-(diethylamino)- is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.

The exact mass of the compound Benzoxazole, 2-(diethylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114989. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzoxazole, 2-(diethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 2-(diethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Applications

Benzoxazole derivatives exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Numerous studies have demonstrated the potential of benzoxazole derivatives as anticancer agents. For instance, compounds synthesized from benzoxazole scaffolds have shown potent cytotoxicity against various cancer cell lines such as MDA-MB-231 and MCF-7. In one study, specific derivatives exhibited IC50 values as low as 0.057 µM against PARP-2 enzyme inhibition, indicating strong potential for breast cancer treatment .

- Antimicrobial Properties : Benzoxazole derivatives have been evaluated for their antimicrobial activities against various pathogens. A study reported that certain synthesized benzoxazoles displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger .

- Anti-inflammatory Effects : The anti-inflammatory potential of benzoxazole derivatives has also been explored, with some compounds demonstrating efficacy in inhibiting inflammatory pathways .

Synthetic Strategies

The synthesis of benzoxazole derivatives has evolved significantly, with various methods being developed to enhance yield and efficiency. Recent advancements include:

- Catalytic Methods : The use of nanocatalysts has improved the synthesis process. For example, a palladium-catalyzed reaction between 2-aminophenol and benzaldehyde yielded high product yields (up to 88%) while allowing for catalyst reuse .

- Green Chemistry Approaches : Eco-friendly synthetic routes employing renewable resources and minimizing waste have been emphasized in recent studies .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial for optimizing the pharmacological properties of benzoxazole derivatives. Key findings include:

- Substituents at specific positions on the benzoxazole ring significantly influence anticancer activity.

- The presence of electron-withdrawing groups often enhances the efficacy of these compounds against various cancer cell lines .

Case Study 1: Anticancer Activity Evaluation

A series of benzoxazole derivatives were synthesized and screened for anticancer activity against several cell lines. Compounds exhibiting the best results included those with specific substitutions that enhanced their interaction with cancer targets, leading to apoptosis in tumor cells.

| Compound ID | IC50 (µM) | Cell Line |

|---|---|---|

| 12 | 0.07 | MDA-MB-231 |

| 27 | 0.057 | MCF-7 |

| 6 | <0.01 | A-427 (ovarian) |

Case Study 2: Antimicrobial Activity Assessment

Benzoxazole derivatives were tested against a panel of microbial strains to determine their minimum inhibitory concentration (MIC). The results highlighted several compounds with potent antimicrobial properties.

| Compound ID | MIC (µg/mL) | Bacteria |

|---|---|---|

| 4 | 16 | Escherichia coli |

| 6 | 8 | Pseudomonas aeruginosa |

| 1 | 32 | Candida albicans |

Analyse Des Réactions Chimiques

Cyclization with Amines

A metal-free method using imidazolium chloride catalyzes the reaction between 2-aminophenol and N,N-diethylacetamide (DMA) derivatives. This proceeds via:

-

Activation of DMA by imidazolium chloride to form a tetrahedral intermediate.

-

Nucleophilic attack by 2-aminophenol, followed by cyclization and elimination of water .

Example Conditions :

-

Catalyst : Imidazolium chloride (30 mol%)

-

Temperature : 140°C

Smiles Rearrangement

Benzoxazole-2-thiol reacts with diethylamine derivatives under basic conditions to form 2-(diethylamino)-benzoxazole via:

-

S-alkylation of the thiol group.

-

Smiles rearrangement to form a spiro intermediate.

Example Protocol :

-

Substrate : Benzoxazole-2-thiol (1 equiv)

-

Reagent : 2-Bromoethylamine HBr (2 equiv)

-

Base : K₂CO₃ (3 equiv)

-

Solvent : DMF, 120°C, 2 h

Substitution Reactions

The diethylamino group enhances electron density, enabling electrophilic aromatic substitution (EAS) at the benzoxazole core.

Halogenation

Bromination occurs preferentially at the 5- and 7-positions under mild conditions:

-

Reagent : NBS (1.2 equiv)

-

Catalyst : FeCl₃ (10 mol%)

-

Solvent : DCM, rt, 2 h

Catalytic Functionalization

The diethylamino group can direct cross-coupling reactions.

Suzuki-Miyaura Coupling

Though not explicitly reported for 2-(diethylamino)-benzoxazole, analogous benzoxazoles undergo coupling with boronic acids:

Acid-Base Behavior

The diethylamino group confers basicity, enabling protonation-deprotonation equilibria:

-

pKa : ~8.5 (estimated from similar amines) .

This property is exploited in pH-sensitive materials and catalysis.

Table 1. Optimization of Smiles Rearrangement for N-Alkylation

| Entry | Amine | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclohexylamine | K₂CO₃ | 120 | 83 |

| 2 | Aniline | Cs₂CO₃ | 70 | 71 |

| 3 | Morpholine | K₂CO₃ | 120 | 25 |

Table 2. Catalytic Cyclization Yields for Analogous Substrates

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Aminophenol | 2-Methoxybenzoxazole | 78 |

| 2 | 2-Aminothiophenol | 2-Methylbenzothiazole | 82 |

Mechanistic Insights

Propriétés

Numéro CAS |

20852-38-4 |

|---|---|

Formule moléculaire |

C11H14N2O |

Poids moléculaire |

190.24 g/mol |

Nom IUPAC |

N,N-diethyl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C11H14N2O/c1-3-13(4-2)11-12-9-7-5-6-8-10(9)14-11/h5-8H,3-4H2,1-2H3 |

Clé InChI |

LQGJLZVVRFSUBM-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=NC2=CC=CC=C2O1 |

SMILES canonique |

CCN(CC)C1=NC2=CC=CC=C2O1 |

Key on ui other cas no. |

20852-38-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.